

Application of PSN375963 in High-Throughput Screening for GPR119 Agonists

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Compound of Interest

Compound Name: PSN 375963

Cat. No.: B5245448

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Introduction

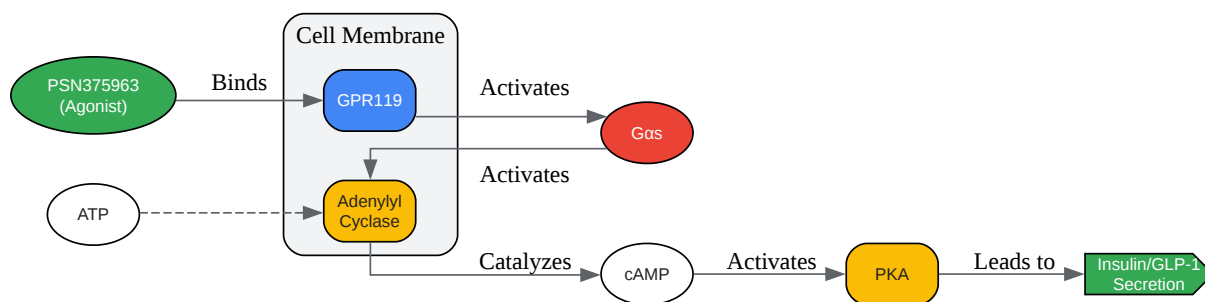
PSN375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. GPR119 is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells. Its activation by agonists like PSN375963 leads to the stimulation of the $G_{\alpha s}$ signaling pathway, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, enhances glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).^{[1][2]} These dual actions make GPR119 an attractive target for the development of novel anti-diabetic drugs.

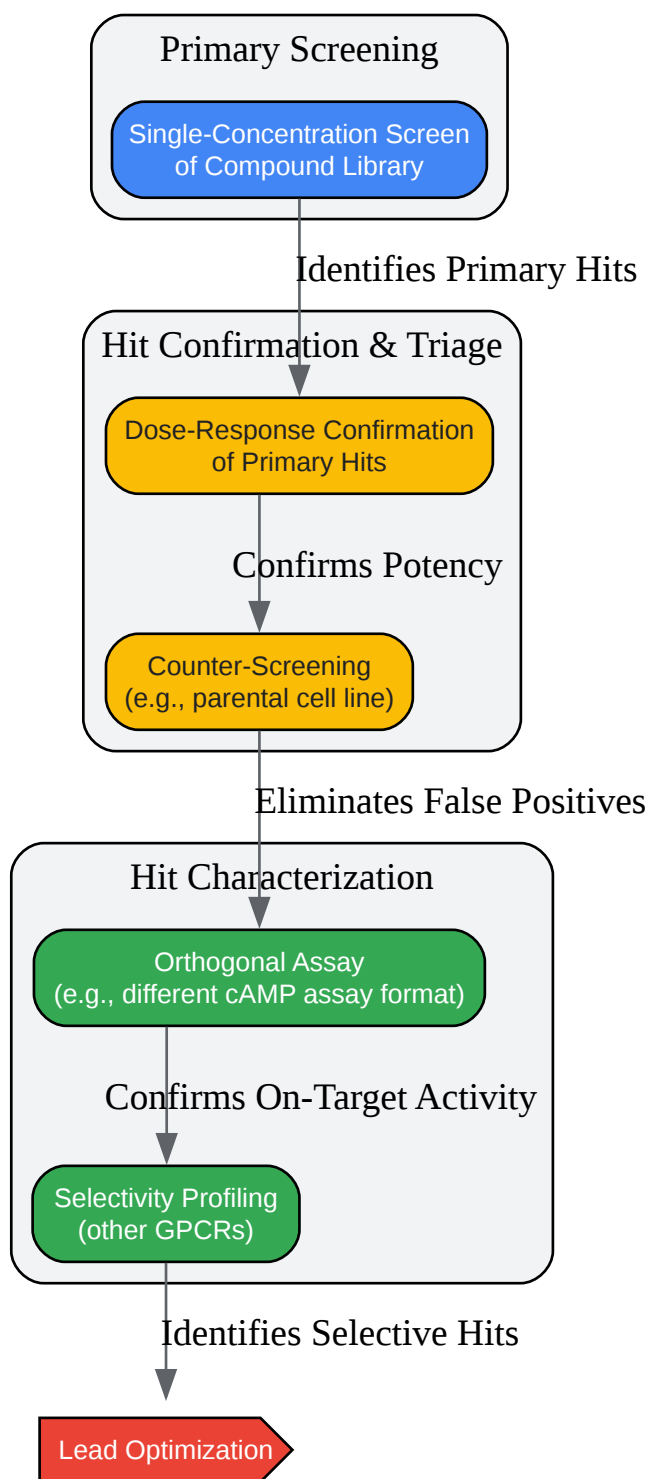
High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates. This document provides detailed application notes and protocols for the use of PSN375963 as a reference compound in HTS campaigns aimed at identifying novel GPR119 agonists.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as PSN375963 initiates a signaling cascade that serves as the basis for various HTS assays. The binding of the agonist to GPR119 induces a conformational change in the receptor, leading to the activation of the associated $G_{\alpha s}$ protein. The activated $G_{\alpha s}$ subunit stimulates adenylyl cyclase, which then catalyzes the conversion of

ATP to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the physiological responses of insulin and GLP-1 secretion.^{[1][2]}





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References

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- 2. Beta-lactam hypersensitivity and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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